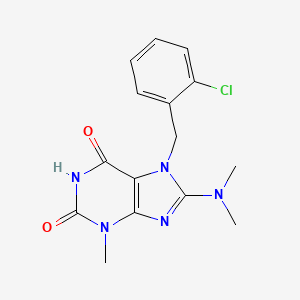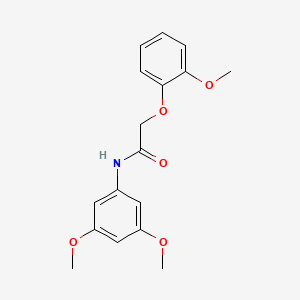
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a chemical probe to study the biological functions of various proteins and enzymes.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the covalent labeling of specific amino acid residues in proteins and enzymes. The nitrobenzyl group in the compound undergoes a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or enzyme, resulting in the covalent attachment of the compound to the protein or enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate are dependent on the specific protein or enzyme being studied. However, in general, the covalent labeling of proteins and enzymes with this compound can lead to alterations in their activity, stability, and localization. This can provide valuable insights into the biological functions of these proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its specificity for labeling specific amino acid residues in proteins and enzymes. This allows for precise targeting and detection of specific proteins and enzymes in cells and tissues. However, one limitation of this compound is its dependence on UV light for activation, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research. One potential direction is the development of new derivatives of this compound with improved properties such as increased sensitivity and specificity for labeling specific proteins and enzymes. Another direction is the use of this compound in combination with other chemical probes and imaging techniques to study complex biological systems and pathways. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-nitrobenzyl bromide and dimethyl malonate in the presence of a base such as sodium hydride. The reaction takes place in anhydrous conditions and is carried out under reflux. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
Applications De Recherche Scientifique
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is widely used in scientific research as a chemical probe to study the biological functions of various proteins and enzymes. This compound is used to label and detect specific proteins and enzymes in cells and tissues. It is also used to study the interaction between proteins and ligands, and to identify potential drug targets.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15(25-10-11-5-7-12(8-6-11)19(23)24)9-18-16(21)13-3-1-2-4-14(13)17(18)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNTVRZNWHUEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)


